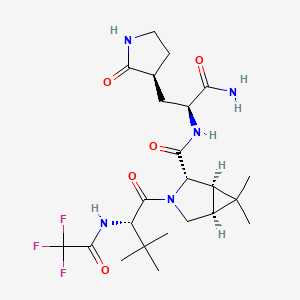
Descyano nirmatrelvir acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Descyano nirmatrelvir acetamide is a derivative of nirmatrelvir, an antiviral compound developed to inhibit the main protease of the SARS-CoV-2 virus. This compound is part of the broader class of protease inhibitors, which are crucial in the treatment of viral infections by preventing the replication of viruses within host cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of descyno nirmatrelvir acetamide involves multiple steps, starting from the basic building blocks of the compound. The primary synthetic route includes the cyanoacetylation of amines, followed by subsequent modifications to introduce the acetamide group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of descyno nirmatrelvir acetamide is scaled up using flow chemistry strategies and multicomponent reactions. These methods enhance the yield and purity of the final product while minimizing waste and reducing production costs .
化学反应分析
Types of Reactions
Descyano nirmatrelvir acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of descyno nirmatrelvir acetamide, which can be further modified to enhance their antiviral activity or to explore new therapeutic applications .
科学研究应用
Descyano nirmatrelvir acetamide has a wide range of scientific research applications, including:
作用机制
Descyano nirmatrelvir acetamide exerts its effects by inhibiting the main protease of the SARS-CoV-2 virus, known as the 3C-like protease. This enzyme is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By binding to the active site of the protease, descyno nirmatrelvir acetamide prevents the cleavage of polyproteins, thereby inhibiting viral replication and reducing the viral load in infected individuals .
相似化合物的比较
Similar Compounds
Nirmatrelvir: The parent compound of descyno nirmatrelvir acetamide, used in combination with ritonavir to treat COVID-19.
Ritonavir: A protease inhibitor used to enhance the pharmacokinetics of other antiviral drugs.
Molnupiravir: Another antiviral compound used to treat COVID-19, which acts by inducing lethal mutagenesis in the viral RNA.
Uniqueness
Descyano nirmatrelvir acetamide is unique in its structural modifications, which enhance its binding affinity to the viral protease and improve its pharmacokinetic properties. These modifications make it a promising candidate for further development as an antiviral therapy .
属性
CAS 编号 |
2755812-81-6 |
|---|---|
分子式 |
C23H34F3N5O5 |
分子量 |
517.5 g/mol |
IUPAC 名称 |
(1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36)/t10-,11-,12-,13-,14-,15+/m0/s1 |
InChI 键 |
OOGWLUVPYYAXCE-WCBJTDJXSA-N |
手性 SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)N)C |
规范 SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)



![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)

![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

